molecular formula C18H18O3 B12893283 Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl- CAS No. 86694-55-5

Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-

Cat. No.: B12893283
CAS No.: 86694-55-5
M. Wt: 282.3 g/mol
InChI Key: RQNIXPZTIHJGQQ-UHFFFAOYSA-N
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Description

5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two furan rings connected through a methylene bridge with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structural properties.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: The major product is the reduced form of the methylene bridge, resulting in a single bond.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and furan rings can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)

Uniqueness

5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) is unique due to its dual furan ring structure connected by a methylene bridge with a 4-methoxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-] , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18O2\text{C}_{17}\text{H}_{18}\text{O}_2

It features a furan ring substituted with a methoxyphenyl group and two methyl groups, which contribute to its unique biological properties.

1. Antibacterial Activity

Furan derivatives have shown promising antibacterial properties. Research indicates that compounds similar to Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-] exhibit significant inhibitory effects against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Studies : In a study involving derivatives of furan, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Escherichia coli . Another derivative showed broad-spectrum activity against both gram-positive and gram-negative bacteria .
CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli64
Compound BStaphylococcus aureus32
Compound CProteus vulgaris128

2. Anticancer Activity

Furan derivatives have also been explored for their anticancer potential. The ability to induce apoptosis in cancer cells is a key feature.

  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.
  • Research Findings : A study showed that certain furan derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
CompoundCancer Cell LineIC50 (µg/mL)
Compound DHCT-15 (Colon)1.61
Compound EA-431 (Skin)1.98

3. Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have been linked to their ability to inhibit cyclooxygenase enzymes.

  • Mechanism of Action : Selective COX-2 inhibitors derived from furan structures have shown efficacy comparable to established anti-inflammatory drugs.
  • Case Studies : In experimental models, certain furan-based compounds reduced inflammation markers significantly .

Properties

CAS No.

86694-55-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C18H18O3/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3

InChI Key

RQNIXPZTIHJGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)C3=CC=C(O3)C

Origin of Product

United States

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